10-Debc hydrochloride
Overview
Description
10-DEBC hydrochloride is a selective inhibitor of Akt, also known as Protein Kinase B (PKB) . It inhibits IGF-1-stimulated phosphorylation and activation of Akt, suppressing downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It shows no activity at PDK1, SGK1, or PI 3-kinase . It inhibits cell growth and induces apoptosis in rhabdomyosarcoma cells .
Synthesis Analysis
The synthesis and chemical characterization of N-substituted phenoxazines, which include 10-DEBC hydrochloride, were directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells .
Molecular Structure Analysis
The chemical name of 10-DEBC hydrochloride is 10-[4’-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride . Its molecular weight is 381.34 and its formula is C20H25N2OCl.HCl .
Chemical Reactions Analysis
10-DEBC hydrochloride inhibits IGF-1-stimulated phosphorylation and activation of Akt . This results in the suppression of downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein .
Physical And Chemical Properties Analysis
10-DEBC hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .
Scientific Research Applications
Application in Treating Mycobacterium abscessus Infections
10-Debc hydrochloride shows promise as a therapeutic agent against Mycobacterium abscessus (M. abscessus) infections, which are notoriously resistant to current antimicrobial drugs. This compound, a selective AKT inhibitor, exhibits significant inhibitory activity against both wild-type and clarithromycin-resistant strains of M. abscessus. It demonstrates effective intracellular activity in human macrophages and human embryonic cell-derived macrophages without cytotoxicity. Notably, 10-Debc hydrochloride operates effectively under anaerobic conditions and in the presence of biofilms, highlighting its potential as a new drug for treating M. abscessus infections (Lee et al., 2022).
Role in Cerebellar-Dependent Associative Motor Learning
10-Debc hydrochloride has been studied in the context of delay eyeblink conditioning (dEBC), a method used to assess cerebellar-dependent associative motor learning. In research involving transcranial direct current stimulation (tDCS) on the cerebellum, 10-Debc hydrochloride was used to examine its impact on the timing of dEBC. The findings suggest that tDCS can modify cerebellar-dependent functions, including timing in human eyeblink conditioning. This indicates a potential application of 10-Debc hydrochloride in understanding and influencing cerebellar functions (Mitroi et al., 2020).
Potential as a Pim-1 Kinase Inhibitor for Cancer Therapy
10-Debc hydrochloride has been the basis for the development of derivatives targeting Pim-1 kinase, a crucial factor in cancer therapy. Through structure-based optimization, researchers have created derivatives of 10-Debc with significantly improved activity and selectivity against Pim-1 kinase. These derivatives, like compound 26, show promise as potent and selective inhibitors for anticancer drug development (Li et al., 2020).
Combined Inhibition Effects in Pancreatic Cancer
In the context of pancreatic cancer, the combined inhibition of protein kinase B (AKT) and SRC using 10-Debc hydrochloride and PP2 respectively, has shown synergistic effects against cancer growth and metastasis. This combination significantly reduces cell proliferation, inhibits migration and invasion, and suppresses the phosphorylation of key signaling proteins. This research highlights the potential of 10-Debc hydrochloride as part of a combined therapy for treating pancreatic cancer (Ahn et al., 2018).
Safety And Hazards
Hydrochloric acid, which is a component of 10-DEBC hydrochloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes skin irritation, and causes serious eye damage . It also has specific target organ toxicity, with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Debc hydrochloride | |
CAS RN |
201788-90-1 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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